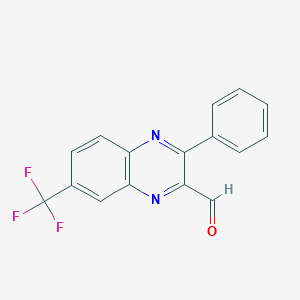![molecular formula C22H13NO2S2 B15168437 4,4'-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) CAS No. 501447-63-8](/img/structure/B15168437.png)
4,4'-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) is an organic compound with the molecular formula C22H13NO2S2. This compound is characterized by its unique structure, which includes a nitro group, ethyne linkages, and benzene rings. It is a yellow solid with specific aromatic properties and is used in various chemical research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitro-1,4-dibromobenzene and 4-ethynylbenzenethiol.
Reaction Conditions: The reaction is carried out under palladium-catalyzed Sonogashira coupling conditions. This involves the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine.
Procedure: The 2-nitro-1,4-dibromobenzene is reacted with 4-ethynylbenzenethiol in the presence of the palladium catalyst and copper co-catalyst under an inert atmosphere, typically nitrogen or argon. The reaction mixture is stirred at elevated temperatures (around 80-100°C) for several hours.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling hazardous materials.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The thiol groups can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Oxidation: Hydrogen peroxide, iodine.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Reduction: 4,4’-[(2-Amino-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol).
Oxidation: 4,4’-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-disulfide).
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in studying the properties of nitro and thiol groups in organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 4,4’-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) depends on its specific application:
Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
Electronic Properties: The ethyne linkages and aromatic rings contribute to the compound’s electronic properties, making it useful in materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-[(2-Amino-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol): Similar structure but with an amino group instead of a nitro group.
4,4’-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-disulfide): Similar structure but with disulfide linkages instead of thiol groups.
Eigenschaften
CAS-Nummer |
501447-63-8 |
|---|---|
Molekularformel |
C22H13NO2S2 |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
4-[2-[3-nitro-4-[2-(4-sulfanylphenyl)ethynyl]phenyl]ethynyl]benzenethiol |
InChI |
InChI=1S/C22H13NO2S2/c24-23(25)22-15-18(2-1-16-5-11-20(26)12-6-16)4-10-19(22)9-3-17-7-13-21(27)14-8-17/h4-8,10-15,26-27H |
InChI-Schlüssel |
IHWRVXPVQRIFLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CC2=CC(=C(C=C2)C#CC3=CC=C(C=C3)S)[N+](=O)[O-])S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole](/img/structure/B15168387.png)
![Benzoic acid, 4-[methyl(1-methylpropyl)amino]-](/img/structure/B15168394.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B15168400.png)


![Naphtho[2,3-B]furan-4,9-diol](/img/structure/B15168421.png)
![1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B15168426.png)

![Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-](/img/structure/B15168441.png)


![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-[(phenylmethyl)sulfonyl]-](/img/structure/B15168460.png)
![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide](/img/structure/B15168465.png)
